molecular formula C29H30N4O7 B12772888 Isotryptoquivaline CAS No. 61897-83-4

Isotryptoquivaline

Cat. No.: B12772888
CAS No.: 61897-83-4
M. Wt: 546.6 g/mol
InChI Key: BYQPJOSRJIDYTP-YPMWMNAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

Isotryptoquivaline undergoes various chemical reactions, including oxidation, reduction, and substitution. The specific reagents and conditions used in these reactions, as well as the major products formed, are not well-documented in the available sources. Further research is needed to provide a comprehensive analysis of the chemical reactions involving this compound.

Scientific Research Applications

Isotryptoquivaline has shown promising applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its anti-TNF-α activity makes it a potential candidate for developing anti-inflammatory drugs . Additionally, this compound can be used as a bioactive lead compound for further drug development .

Mechanism of Action

The mechanism of action of isotryptoquivaline involves its antagonistic effect on TNF-α, a pro-inflammatory cytokine. By inhibiting TNF-α, this compound can reduce inflammation and potentially treat various inflammatory conditions . The molecular targets and pathways involved in this process are still under investigation.

Comparison with Similar Compounds

Isotryptoquivaline is unique due to its specific anti-TNF-α activity. Similar compounds include other quinazolinone derivatives that also exhibit anti-inflammatory properties. this compound’s specific structure and activity profile distinguish it from other related compounds .

Properties

CAS No.

61897-83-4

Molecular Formula

C29H30N4O7

Molecular Weight

546.6 g/mol

IUPAC Name

[(3aR,4R,4'S)-4'-[2-[(1R)-1-hydroxy-2-methylpropyl]-4-oxoquinazolin-3-yl]-2,2-dimethyl-1,5'-dioxospiro[3aH-imidazo[1,2-a]indole-4,2'-oxolane]-3-yl] acetate

InChI

InChI=1S/C29H30N4O7/c1-15(2)22(35)23-30-19-12-8-6-10-17(19)24(36)31(23)21-14-29(39-25(21)37)18-11-7-9-13-20(18)32-26(29)33(40-16(3)34)28(4,5)27(32)38/h6-13,15,21-22,26,35H,14H2,1-5H3/t21-,22+,26+,29+/m0/s1

InChI Key

BYQPJOSRJIDYTP-YPMWMNAPSA-N

Isomeric SMILES

CC(C)[C@H](C1=NC2=CC=CC=C2C(=O)N1[C@H]3C[C@@]4([C@@H]5N(C6=CC=CC=C64)C(=O)C(N5OC(=O)C)(C)C)OC3=O)O

Canonical SMILES

CC(C)C(C1=NC2=CC=CC=C2C(=O)N1C3CC4(C5N(C6=CC=CC=C64)C(=O)C(N5OC(=O)C)(C)C)OC3=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.